molecular formula C16H14ClN3 B15100240 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B15100240
M. Wt: 283.75 g/mol
InChI Key: YRWVZODYJOQDCH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-phenylethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can modify the triazole ring or the attached groups.

Scientific Research Applications

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the 4-chlorophenyl and 2-phenylethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, lacking the substituted phenyl groups.

    5-Phenyl-1H-1,2,4-triazole: A similar compound with a phenyl group instead of the 4-chlorophenyl group.

    3-(2-Phenylethyl)-1H-1,2,4-triazole: A compound with only the 2-phenylethyl group attached to the triazole ring.

Uniqueness

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and 2-phenylethyl groups, which can significantly influence its chemical properties and biological activities

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3/c17-14-9-7-13(8-10-14)16-18-15(19-20-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,18,19,20)

InChI Key

YRWVZODYJOQDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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